CMV pp65(13-27)

Murine Immunogenicity Models MHC Class I Restriction T-Cell Epitope Mapping

CMV pp65(13-27) (CAS 357643-84-6; sequence SVLGPISGHVLKAVF) is a synthetic 15-amino acid linear peptide derived from amino acid residues 13-27 of the human cytomegalovirus (HCMV) 65 kDa lower matrix phosphoprotein (pp65). It is characterized as a bioactive peptide that contains an internal nine-amino-acid sequence (LGPISGHVL) matching the consensus binding motif for the MHC class I H2-Dd T-cell epitope, which defines its utility as a research tool in murine immunogenicity models.

Molecular Formula C72H118N18O18
Molecular Weight 1523.8 g/mol
Cat. No. B12371689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMV pp65(13-27)
Molecular FormulaC72H118N18O18
Molecular Weight1523.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N
InChIInChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1
InChIKeyMRFQMUFLGXDVOA-HARLEMSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CMV pp65(13-27) Peptide: Core Identity and Structural Definition for Research Procurement


CMV pp65(13-27) (CAS 357643-84-6; sequence SVLGPISGHVLKAVF) is a synthetic 15-amino acid linear peptide derived from amino acid residues 13-27 of the human cytomegalovirus (HCMV) 65 kDa lower matrix phosphoprotein (pp65) [1]. It is characterized as a bioactive peptide that contains an internal nine-amino-acid sequence (LGPISGHVL) matching the consensus binding motif for the MHC class I H2-Dd T-cell epitope, which defines its utility as a research tool in murine immunogenicity models [2]. The peptide's identity is established by its precise amino acid sequence (molecular weight 1523.82 g/mol; formula C72H118N18O18), which is distinct from and not interchangeable with other pp65-derived immunodominant epitopes such as the well-characterized HLA-A*0201-restricted pp65(495-503) (NLVPMVATV) [1][3].

Why Substituting CMV pp65(13-27) with Other pp65 Peptides Compromises H2-Dd Model Fidelity


Substituting CMV pp65(13-27) with alternative pp65-derived peptides is scientifically invalid due to fundamental differences in MHC restriction and immunodominance hierarchy. While the immunodominant HLA-A*0201-restricted pp65(495-503) (NLVPMVATV) elicits robust CD8+ T-cell responses in HLA-A2+ human systems [1], CMV pp65(13-27) is specifically recognized in the context of murine H2-Dd, a restriction element not shared by other well-characterized pp65 epitopes [2]. Overlapping peptide pools, though useful for broad immunomonitoring, lack the defined restriction and precise molecular characterization of single defined peptides, resulting in polyclonal responses that preclude mechanistic dissection of H2-Dd-restricted pathways [3]. Furthermore, the immunodominance hierarchy among pp65 epitopes is shaped by micropolymorphisms in MHC binding pockets, meaning that even epitopes from the same protein can exhibit striking differences in T-cell recognition depending on the MHC allele context [4]. Therefore, generic substitution with other pp65 peptides or undefined pools directly compromises the specificity and interpretability of studies dependent on the H2-Dd model system.

Quantitative Differentiation of CMV pp65(13-27) vs. Alternative CMV pp65 Reagents: A Comparator-Based Analysis


H2-Dd-Restricted T-Cell Epitope: Structural Basis for Murine Model Specificity

CMV pp65(13-27) contains a nine-amino-acid internal sequence (LGPISGHVL) that matches the consensus binding motif for the MHC class I H2-Dd T-cell epitope, conferring specific utility in BALB/c (H-2d haplotype) mouse models [1]. In contrast, the immunodominant HLA-A*0201-restricted epitope pp65(495-503) (NLVPMVATV) exhibits binding specificity for human HLA-A2 and does not functionally interact with murine H2-Dd [2][3].

Murine Immunogenicity Models MHC Class I Restriction T-Cell Epitope Mapping

Defined vs. Polyclonal Reagent: Precision of Single Peptide Compared to Overlapping Peptide Pools

CMV pp65(13-27) is a defined single 15-mer peptide with precisely characterized sequence, molecular weight, and MHC restriction, enabling specific hypothesis-driven experimentation [1]. In contrast, complete pp65 overlapping peptide pools (e.g., 138 pentadecapeptides) generate polyclonal T-cell lines that respond to 1-3 undefined peptides per donor, with responses varying by individual HLA genotype and requiring subsequent deconvolution mapping grids to identify the reactive epitope [2][3].

Adoptive Immunotherapy T-Cell Line Generation Peptide Pools

Sequence Conservation Across CMV Strains: Implications for Preclinical-to-Clinical Translation

The pp65(13-27) sequence (SVLGPISGHVLKAVF) is derived from a region of the pp65 protein that is well conserved across CMV strains, as demonstrated by studies showing that pp65 sequences and HLA-A02-restricted epitopes are conserved among clinical CMV isolates [1]. This conservation supports the translational relevance of findings obtained with this peptide. In comparison, the broader immunodominance hierarchy of pp65 epitopes varies significantly depending on micropolymorphisms in MHC binding pockets, with different donors responding to different epitope subsets based on their individual HLA alleles [2].

CMV Strain Variability Epitope Conservation Vaccine Development

High-Yield Application Scenarios for CMV pp65(13-27) Procurement Based on Differential Evidence


H2-Dd-Restricted T-Cell Epitope Validation in BALB/c Murine Models

CMV pp65(13-27) is the appropriate reagent for studies requiring a defined H2-Dd-restricted epitope in BALB/c (H-2d haplotype) mice. This peptide contains the LGPISGHVL internal sequence that matches the consensus H2-Dd binding motif, enabling specific interrogation of CD8+ T-cell responses in this widely used mouse strain [1]. Alternative pp65 peptides such as pp65(495-503) (NLVPMVATV) lack H2-Dd restriction and are therefore unsuitable for this model system [2]. This application is particularly relevant for preclinical vaccine development programs that employ murine models prior to human translation.

Single-Defined Peptide Assays for Mechanistic T-Cell Studies

For experiments requiring precise correlation between peptide identity and T-cell response magnitude, CMV pp65(13-27) offers a defined molecular entity (1523.82 g/mol; 15 amino acids) with known MHC restriction [1]. In contrast, complete overlapping peptide pools contain 138 pentadecapeptides and generate polyclonal responses against 1-3 undefined peptides per donor, necessitating subsequent deconvolution mapping grids to identify reactive epitopes [2]. Use of this defined peptide eliminates mapping requirements and enables direct dose-response studies with a single molecular species.

Alphavirus Replicon Vaccine Development Incorporating pp65 Epitopes

CMV pp65(13-27) has been specifically characterized in the context of alphavirus replicon vaccines expressing CMV pp65, where three overlapping immunodominant pp65 peptides (including the 13-27 region) were identified to contain the LGPISGHVL sequence matching the H2-Dd binding motif [1]. For investigators developing or evaluating alphavirus-based vaccine platforms targeting CMV, this peptide serves as a characterized positive control or component for immunogenicity assessments.

Translational CMV Research Requiring Cross-Species Epitope Comparisons

For studies examining CMV immunobiology across species, CMV pp65(13-27) provides a defined murine MHC-restricted epitope for parallel analysis alongside human HLA-restricted epitopes such as pp65(495-503) [1][2]. The sequence conservation of the pp65(13-27) region across CMV strains supports the translational relevance of findings obtained in H2-Dd models [3]. This peptide is appropriate for investigators conducting comparative immunology studies between murine and human systems.

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